molecular formula C19H15N3OS B2554642 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 890091-05-1

7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No.: B2554642
CAS No.: 890091-05-1
M. Wt: 333.41
InChI Key: QBDZGLOGVAKLBQ-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol (molecular formula: C₁₉H₁₅N₃OS, molecular weight: 333.41) is a pyrrolopyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 7, a phenyl group at position 5, and a thiol (-SH) group at position 4 . Pyrrolo[2,3-d]pyrimidines are heterocyclic compounds with structural similarities to nucleosides and antibiotics, making them pharmacologically relevant .

Properties

IUPAC Name

7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-16-10-6-5-9-15(16)22-11-14(13-7-3-2-4-8-13)17-18(22)20-12-21-19(17)24/h2-12H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZGLOGVAKLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326286
Record name 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890091-05-1
Record name 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrimidine with substituted benzaldehydes in the presence of a base can yield the desired pyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as refluxing and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Core Formation: Pyrrolo[2,3-d]pyrimidine Skeleton

The pyrrolo[2,3-d]pyrimidine core is typically synthesized via condensation of malononitrile with ketones or β-enaminoamides, followed by cyclization and aromatization . For example:

  • Malononitrile + 1-hydroxy-2-butanone undergoes cyclization to form the bicyclic system .

  • This step is critical for generating the fused heterocyclic structure, which serves as a scaffold for subsequent functionalization.

Substitution at Position 7: 2-Methoxyphenyl Group

The 2-methoxyphenyl group is introduced via coupling reactions (e.g., Suzuki-Miyaura or SNAr). For example:

  • A bromide or chloride at position 7 of the pyrrolo[2,3-d]pyrimidine core reacts with a boronic acid or phenoxide under palladium catalysis .

  • Reaction conditions may include Pd(OAc)₂ , K₂CO₃ , and solvents like dioxane .

Substitution at Position 5: Phenyl Group

The phenyl group at position 5 is typically introduced through direct coupling or nucleophilic aromatic substitution :

  • If the starting material has a leaving group (e.g., chlorine), a phenyl group can be appended via SNAr under basic conditions (e.g., DMF, K₂CO₃) .

  • Alternative methods include C-H activation or metal-catalyzed coupling , depending on the substrate .

Oxidative Thiolation at Position 4

The thiol group at position 4 is installed via oxidative thiolation using thiophenols. This step involves:

  • Intermediate preparation : The pyrrolo[2,3-d]pyrimidine core is first functionalized with a leaving group (e.g., bromide).

  • Reaction with thiophenol : The intermediate reacts with a thiophenol (e.g., 2-methoxybenzenethiol) in the presence of oxidizing agents (e.g., H₂O₂, K₃Fe(CN)₆) .

  • Purification : The product is isolated via chromatography or crystallization.

Analytical Data and Reaction Optimization

Key analytical techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., -SH stretch at ~2500–2600 cm⁻¹).

  • MS (EI) : M⁺ peak at m/z ≈ 403 (calculated MW ≈ 403.5 g/mol).

  • ¹H-NMR : Aromatic protons (δ 6.9–8.9 ppm), thiol proton (δ ~9.5 ppm, broad) .

Reaction Step Reagents/Conditions Yield Key Data
Core formationMalononitrile + 1-hydroxy-2-butanone, cyclization~70%Bicyclic system formed
Position 7 substitutionSuzuki-Miyaura coupling (Pd(OAc)₂, K₂CO₃)~60–80%2-Methoxyphenyl added
Position 5 substitutionSNAr (K₂CO₃, DMF)~50–70%Phenyl group appended
Oxidative thiolationThiophenol + K₃Fe(CN)₆, H₂O₂~70–90%Thiol group installed

Challenges and Considerations

  • Regioselectivity : Position-specific substitution requires precise control of leaving groups and reaction conditions .

  • Purification : Multi-step syntheses often necessitate rigorous chromatography to isolate pure products .

  • Reactivity : The thiol group may require protection during subsequent reactions to avoid side reactions .

Research Findings

  • Biological relevance : Pyrrolo[2,3-d]pyrimidine derivatives are studied as kinase inhibitors (e.g., CSF1R, CDK2) and antimalarials, highlighting the importance of functional group positioning .

  • Structural analogs : Variations in substituents (e.g., ethyl vs. phenyl) significantly alter biological activity, emphasizing the critical role of synthesis in drug discovery .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit considerable antimicrobial properties. The compound has been synthesized and tested against various bacterial strains, showing efficacy comparable to established antibiotics.

The compound has also been investigated for its anti-cancer potential. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of various receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.

Case Study: VEGFR-2 Inhibition

A series of studies have focused on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These studies revealed that certain modifications to the pyrrolo[2,3-d]pyrimidine scaffold enhance its inhibitory activity against VEGFR-2, suggesting that similar modifications could be applied to 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol for improved efficacy .

ModificationVEGFR-2 InhibitionCytotoxicity (A431 Cells)
NoneModerateLow
4-ChloroHighModerate

Potential for Further Research

The promising biological activities of this compound warrant further exploration. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies : To identify which structural modifications enhance antimicrobial and anti-cancer activities.
  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below summarizes key structural analogues and their properties:

Compound Name Position 7 Substituent Position 5 Substituent Position 4 Substituent Molecular Formula Molecular Weight
7-(2-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol (Target) 2-Methoxyphenyl Phenyl Thiol (-SH) C₁₉H₁₅N₃OS 333.41
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Methoxyphenyl Phenyl Hydroxyl (-OH) C₁₉H₁₅N₃O₂ 317.35
7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 3-Methylphenyl Phenyl Hydroxyl (-OH) C₁₉H₁₅N₃O 301.35
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Methylphenyl 4-Chlorophenyl Pyrrolidin-1-yl C₂₃H₂₁ClN₄ 396.89
6-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine H Phenyl 2,4-Diamine C₁₈H₁₅FN₆ 342.35
Key Observations:

Position 7 Substituents: The target compound’s 2-methoxyphenyl group introduces steric and electronic effects distinct from 4-methoxyphenyl (para-substituted) or 3-methylphenyl analogues. The ortho-methoxy group may hinder rotational freedom, affecting binding interactions .

Position 4 Substituents :

  • The thiol (-SH) group in the target compound is more acidic (pKa ~10) compared to hydroxyl (-OH, pKa ~15) or amine (-NH₂, pKa ~30) groups, enabling unique reactivity (e.g., disulfide formation or metal coordination) .
  • Pyrrolidin-1-yl substituents (as in C₂₃H₂₁ClN₄) introduce a basic nitrogen, enhancing solubility in acidic environments .

Structural and Crystallographic Insights

  • The 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl) analogue crystallizes in a pseudo-inversion center arrangement, with two molecules in the asymmetric unit. The pyrrolidine ring adopts an envelope conformation, while the pyrimidine core remains planar .
  • In contrast, hydroxyl- or thiol-substituted analogues may exhibit hydrogen-bonding networks, influencing crystal packing and stability .

Biological Activity

7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on recent research findings and case studies.

Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, various methods such as C-H borylation and C-H arylation have been employed to create diverse derivatives with potential biological activity. The specific compound of interest can be synthesized through a series of reactions involving appropriate starting materials and catalysts, leading to high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including the target compound. These compounds have been shown to inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, a study demonstrated that derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 29 to 59 µM, indicating significant potency .

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
5eHepG229
5hMDA-MB-23143.15
5kHeLa40
5lMCF-759

The mechanisms underlying the anticancer effects of these compounds include:

  • Induction of Apoptosis : Compounds such as 5k were found to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : These compounds also cause cell cycle arrest at specific phases, which inhibits further proliferation of cancer cells.

Inhibition of Tyrosine Kinases

The ability to inhibit multiple tyrosine kinases makes these compounds promising candidates for targeted cancer therapies. For instance, compound 5k showed comparable inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM . This multi-target approach is crucial in overcoming resistance mechanisms often encountered in cancer treatments.

Case Studies

Several case studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives:

  • Study on HepG2 Cells : A detailed investigation revealed that treatment with compound 5k led to significant reductions in cell viability and increased markers for apoptosis.
  • Combination Therapies : In vitro studies indicated that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy and reduce side effects associated with higher doses of traditional agents.

Q & A

What are the optimal synthetic routes for introducing the thiol group into the pyrrolo[2,3-d]pyrimidine core?

Basic Research Question
The thiol group at position 4 is critical for biological activity. A common method involves nucleophilic substitution of a chlorinated precursor (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) with thiourea or other sulfur nucleophiles under reflux conditions in ethanol . For example, reacting 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine with thiourea yields the corresponding thione derivative . Alternative approaches include using Lawesson’s reagent for thiolation or post-synthetic modification of protected thiol intermediates. Key challenges include controlling regioselectivity and minimizing oxidation of the thiol group.

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